![molecular formula C13H16Cl2N2O B4615708 {4-[2-(2-pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/structure/B4615708.png)
{4-[2-(2-pyridinyl)ethoxy]phenyl}amine dihydrochloride
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions that start from basic organic or heterocyclic compounds. For instance, a process might begin with acetylation, followed by formylation using Vilsmeier-Haack reagent, and culminate in the construction of nitrogen heterocycles through reactions with bifunctional nucleophiles such as hydrazines, guanidines, and amines (Farouk et al., 2021).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and molecular orbital analysis to understand the compound's geometrical conformation and electronic properties. For example, X-ray studies provide insight into bond lengths, angles, and the overall three-dimensional arrangement of atoms within a molecule (Cini et al., 1999).
Chemical Reactions and Properties
The chemical reactivity of such compounds is explored through their interactions with various reagents, leading to the formation of a plethora of derivatives. These reactions include but are not limited to condensation reactions, azo coupling, and reactions with alcohols and amines to form new bonds and functional groups (Murad'yan et al., 1990).
properties
IUPAC Name |
4-(2-pyridin-2-ylethoxy)aniline;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12;;/h1-7,9H,8,10,14H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSFPJSINSTQEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCOC2=CC=C(C=C2)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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